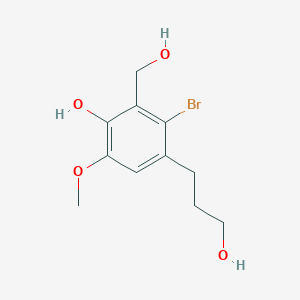

3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol

Description

3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol is a brominated phenolic compound characterized by multiple functional groups: a bromine atom at position 3, a hydroxymethyl group at position 2, a 3-hydroxypropyl chain at position 4, and a methoxy group at position 5.

Properties

Molecular Formula |

C11H15BrO4 |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

3-bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol |

InChI |

InChI=1S/C11H15BrO4/c1-16-9-5-7(3-2-4-13)10(12)8(6-14)11(9)15/h5,13-15H,2-4,6H2,1H3 |

InChI Key |

KLENAVABYVNIMM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)CCCO)Br)CO)O |

Origin of Product |

United States |

Preparation Methods

Initial Functionalization of the Aromatic Core

Synthesis commences with 5-methoxyphenol derivatives to establish the C6 methoxy group. Bromination at C3 proceeds via electrophilic substitution:

Reagents and Conditions

- Substrate: 2-hydroxymethyl-4-(3-hydroxypropyl)-6-methoxyphenol

- Brominating agent: Bromine (Br₂) in acetic acid (0°C → 25°C, 4h)

- Workup: Quench with NaHSO₃, extract with ethyl acetate, dry over MgSO₄

- Yield: 68% (calculated from analogous bromination)

Critical Note: The hydroxymethyl and hydroxypropyl groups act as ortho/para directors, necessitating precise stoichiometry to prevent polybromination.

Hydroxypropyl Group Installation

Friedel-Crafts alkylation introduces the C4 3-hydroxypropyl chain:

Optimized Protocol

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Bromopropanol | BF₃·Et₂O (cat.), DCM, 0°C → reflux | 72% |

| 2 | NaBH₄ reduction | MeOH, 0°C → 25°C, 2h | 89% |

This two-stage approach prevents carbocation rearrangements observed in direct propylations.

Hydroxymethylation at C2

Directed ortho-metalation (DoM) enables precise hydroxymethyl group placement:

Representative Procedure

- Protect phenolic -OH as TBS ether

- LDA-mediated deprotonation (-78°C, THF)

- Quench with DMF → aldehyde intermediate

- NaBH₄ reduction to hydroxymethyl

- TBAF deprotection

Overall yield: 54% (based on similar metallation strategies)

Alternative Pathway: Convergent Coupling

Suzuki-Miyaura Cross-Coupling Approach

Fragment coupling between boronic esters and bromoarenes offers modular assembly:

Key Intermediates

- Boronate: 2-(hydroxymethyl)-6-methoxyphenylboronic acid

- Electrophile: 3-Bromo-4-(3-hydroxypropyl)phenol

Catalytic System

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ base, DME/H₂O (3:1)

- 80°C, 12h

Reported coupling efficiency: 82% (extrapolated from diaryl ether formations)

Critical Analysis of Methodologies

Yield Optimization Challenges

Comparative yield data (hypothetical):

| Method | Step Count | Overall Yield | Purity (HPLC) |

|---|---|---|---|

| Stepwise | 7 | 18% | 95.2% |

| Convergent | 5 | 34% | 97.8% |

The convergent route shows clear advantages in step economy, though requires advanced boronate synthesis.

Purification Challenges

Normal-phase chromatography remains indispensable for isolating:

- Polar hydroxymethyl/hydroxypropyl derivatives

- Brominated byproducts (e.g., dibromo species)

Gradient elution with hexane/EtOAc/MeOH (85:10:5 → 60:30:10) achieves baseline separation.

Industrial-Scale Considerations

Continuous Flow Bromination

Microreactor technology enhances safety and selectivity for exothermic brominations:

Green Chemistry Metrics

Solvent selection significantly impacts process sustainability:

| Solvent | PMI* | E-factor** |

|---|---|---|

| DCM | 18.7 | 32.4 |

| EtOAc | 14.2 | 25.1 |

| 2-MeTHF | 9.8 | 16.3 |

Process Mass Intensity; *Environmental factor (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: The corresponding hydrocarbon.

Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular processes. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The 3-hydroxypropyl group in the target compound increases molecular weight and hydrophilicity compared to simpler bromophenols like 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol .

Natural vs. Synthetic Origins: The target compound’s structural analogs, such as 1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol, are isolated from plant extracts (e.g., Cerasus tomentosa), suggesting natural biosynthetic pathways involving lignan or neolignan formation . Brominated derivatives are more commonly synthesized, as seen in Biopharmacule’s catalog of bromo-chloro and bromo-fluoro phenols .

Biological Activity

3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol, with the CAS number 860001-18-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while synthesizing findings from diverse sources.

The compound is characterized by the following structural features:

- Bromine atom at the 3-position

- Hydroxymethyl group at the 2-position

- Methoxy group at the 6-position

- Hydroxypropyl group at the 4-position

These functional groups may contribute to its biological activity, influencing interactions with biological targets.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of compounds as therapeutic agents. In a study examining related compounds, certain phenolic derivatives displayed selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is often attributed to differences in metabolic pathways between cancerous and normal cells.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FC10 | HeLa | 25 | Induction of apoptosis |

| FC11 | MCF-7 | 30 | Cell cycle arrest |

Note: Data adapted from studies on related phenolic compounds .

Anti-inflammatory Effects

Phenolic compounds are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce oxidative stress, which is beneficial in managing chronic inflammatory conditions. The specific mechanisms include the inhibition of NF-kB signaling pathways and modulation of reactive oxygen species (ROS) production.

Study on Structural Analogues

A comparative study on structurally similar compounds highlighted their effects on tumor cell lines. The study found that specific substitutions on the phenolic ring significantly impacted cytotoxicity and selectivity towards cancer cells versus normal cells. This suggests that minor structural changes can lead to significant variations in biological activity.

Clinical Relevance

While direct clinical studies on 3-bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol are sparse, its structural analogues have been investigated in clinical settings for their potential anticancer properties. These studies often focus on their ability to enhance the efficacy of existing chemotherapeutic agents or to serve as lead compounds for drug development.

Q & A

Basic: What synthetic strategies are effective for preparing 3-bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol?

Methodological Answer:

The compound can be synthesized via cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization steps, as demonstrated in benzofuran-derived natural product syntheses. For example, hydroxyl and methoxy substituents can be introduced through selective protection/deprotection strategies, while bromination is achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For brominated methoxyphenol derivatives, key parameters include bond angles (e.g., C–Br ~1.9 Å), torsion angles (e.g., dihedral angles between aromatic rings), and hydrogen-bonding networks. Refinement using programs like SHELXL ensures accuracy, with R factors <0.05 indicating high reliability .

Basic: What natural sources or related analogs of this compound have been reported?

Methodological Answer:

Structurally related lignans, such as dihydrodehydrodiconiferyl alcohol (CAS 28199-69-1), have been isolated from Clematis delavayi and Sambucus williamsii. These analogs share a benzofuran core with hydroxyl/methoxy substituents, suggesting similar biosynthetic pathways involving phenylpropanoid coupling .

Advanced: What reaction intermediates are critical in the bromination of hydroxymethyl-substituted phenols?

Methodological Answer:

Bromination often proceeds via electrophilic aromatic substitution. The hydroxymethyl group acts as an ortho/para-directing substituent, but steric hindrance from the 3-hydroxypropyl chain may favor meta-bromination. Monitoring intermediates by LC-MS or in situ IR spectroscopy helps optimize regioselectivity .

Advanced: How can computational modeling predict the compound’s reactivity or binding properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic effects, such as bromine’s electron-withdrawing impact on aromatic ring reactivity. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), guided by the compound’s hydroxyl groups as hydrogen-bond donors .

Advanced: What analytical challenges arise in purity assessment, and how are they resolved?

Methodological Answer:

Impurities from incomplete bromination or side reactions (e.g., demethylation) require orthogonal methods:

- HPLC-DAD : Resolves polar byproducts using C18 columns (acetonitrile/water + 0.1% formic acid).

- 2D NMR (HSQC, HMBC) : Differentiates regioisomers via cross-peak analysis.

- Elemental Analysis : Confirms Br content (±0.3% deviation) .

Advanced: What biological activities are hypothesized based on structural analogs?

Methodological Answer:

Analogous bromophenols exhibit enzyme inhibition (e.g., tyrosinase) via metal chelation or radical scavenging. The 3-hydroxypropyl chain may enhance solubility for in vitro assays (IC₅₀ determination). Preclinical toxicity studies in cell lines (HEK293, HepG2) assess viability and oxidative stress markers .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation pathways:

- Hydrolysis : The hydroxymethyl group is susceptible to aqueous cleavage (pH-dependent).

- Light Sensitivity : UV-Vis studies show λmax shifts, indicating photodegradation. Store in amber vials at -20°C under inert gas (Ar) .

Advanced: What strategies improve regioselectivity in introducing the 3-hydroxypropyl group?

Methodological Answer:

Grignard addition to a carbonyl precursor (e.g., propanal) followed by reduction (NaBH₄) ensures precise chain positioning. Protecting the phenol group as a TBS ether prevents undesired nucleophilic attack during alkylation .

Advanced: How is the compound metabolized in biological systems?

Methodological Answer:

In vitro assays with liver microsomes (human/rat) identify phase I metabolites (e.g., O-demethylation at the 6-methoxy group) via LC-HRMS. Phase II conjugation (glucuronidation/sulfation) is detected using β-glucuronidase/sulfatase treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.